Ethyl 6-(difluoromethyl)nicotinate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl 6-(difluoromethyl)nicotinate and similar compounds has been a topic of research. A review describes the recent advances made in difluoromethylation processes based on X–CF2H bond formation . Another paper discloses a synthesis method of 6-formyl methyl nicotinate .Molecular Structure Analysis
The molecular formula of Ethyl 6-(difluoromethyl)nicotinate is C9H9F2NO2. For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis
The chemical reactions involving Ethyl 6-(difluoromethyl)nicotinate are part of the broader field of difluoromethylation processes . These processes involve the formation of X–CF2H bonds, where X can be C (sp), C (sp2), C (sp3), O, N, or S .Scientific Research Applications
Synthesis and Chemical Properties
Research on related nicotinate compounds has focused on their synthesis and chemical properties. For instance, studies have explored the synthesis of various nicotinate esters and their derivatives, highlighting methodologies for achieving specific molecular structures and understanding their reactivity and stability. Ethyl nicotinate and its derivatives have been synthesized through various chemical reactions, with the aim of exploring their potential applications in pharmaceuticals, agrochemicals, and materials science. The synthesis of these compounds often involves catalytic processes, with particular attention to enantioselective syntheses that are crucial for applications in drug development (Blaser et al., 1999; Raynor et al., 2000).
Material Science and Catalysis
Nicotinate esters are also explored for their roles in material science and as intermediates in catalytic processes. Their chemical properties, such as electronic and steric effects, make them suitable candidates for developing new materials and catalysts. The research delves into how these compounds interact with various catalysts and the influence of different conditions on their reactivity, aiming to optimize processes for industrial applications (Ouchi et al., 2014).
Biological and Pharmacological Applications
While focusing on non-drug-related research, it's worth noting that nicotinate derivatives have been investigated for their biological activities and potential pharmacological applications. Studies in this area aim to understand the molecular basis of their actions and to explore their utility in treating various conditions, without delving into specific drug uses or dosages (Peresypkina et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-(difluoromethyl)pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c1-2-14-9(13)6-3-4-7(8(10)11)12-5-6/h3-5,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOBXSOHSFXYBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(difluoromethyl)nicotinate | |
CAS RN |
1574401-80-1 | |
Record name | ethyl 6-(difluoromethyl)pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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